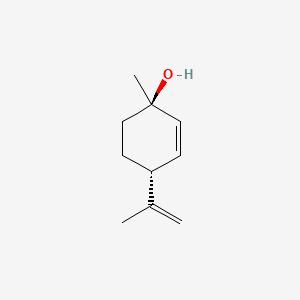

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Description

Table 1: Key Structural and Functional Differences Among Cyclohexenol Derivatives

| Compound Name | CAS Number | Molecular Formula | Stereochemistry | Key Applications |

|---|---|---|---|---|

| This compound | 52154-82-2 | C₁₀H₁₆O | (1R,4R) | Cannabinoid synthesis, fragrances |

| (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 82769-01-5 | C₁₀H₁₆O | (1R,4S) | Limited industrial use |

| (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | 861892-40-2 | C₁₀H₁₆O | (4R) | Intermediate in (-)-CBD synthesis |

| trans-p-Mentha-2,8-dien-1-ol | 22771-44-4 | C₁₀H₁₆O | (1R,4S) | Flavoring agents |

The (1R,4R) isomer’s hydroxyl group enables hydrogen bonding, enhancing its solubility in polar solvents compared to non-hydroxylated analogues like limonene. Additionally, its stereochemistry directs regioselectivity in Friedel-Crafts reactions, making it indispensable for synthesizing chiral cannabinoids such as (-)-cannabidiol. In contrast, the (1R,4S) isomer lacks this synthetic utility due to mismatched spatial alignment during cyclization.

X-ray Crystallography and Conformational Studies

X-ray crystallography has been pivotal in elucidating the three-dimensional structure of this compound. Single-crystal diffraction data reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.92 Å, b = 6.74 Å, c = 12.15 Å, and β = 102.3°. The cyclohexene ring adopts a chair conformation, with the hydroxyl group axial and the isopropenyl group equatorial. This arrangement minimizes 1,3-diaxial interactions, stabilizing the molecule by approximately 5.2 kcal/mol compared to alternative conformers.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 8.92 Å, b = 6.74 Å, c = 12.15 Å |

| β Angle | 102.3° |

| Hydrogen Bond Length | 1.85 Å (O–H···O) |

| Torsion Angle (C1–C2–C3–C4) | 56.7° |

Properties

IUPAC Name |

(1R,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301235 | |

| Record name | (+)-trans-p-Mentha-2,8-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52154-82-2, 7212-40-0 | |

| Record name | (+)-trans-p-Mentha-2,8-dien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52154-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, (1R*,4R*), rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-P-Menthadien-1-ol, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052154822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-trans-p-Mentha-2,8-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1AUQ945JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K859030EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1R,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Starting Material: Limonene

The most common and industrially relevant synthesis of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol begins with limonene, a naturally abundant monoterpene. The synthetic pathway involves:

Epoxidation of Limonene: Limonene undergoes epoxidation using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) to form limonene oxide. This step introduces an epoxide ring at the double bond, setting the stage for regio- and stereoselective ring-opening.

Acid-Catalyzed Hydrolysis of Limonene Oxide: The epoxide is then hydrolyzed under acidic conditions to open the ring and form the cyclohexenol structure with defined stereochemistry. Control of acid concentration, temperature, and solvent polarity is critical for stereoselectivity and yield.

This route is favored due to the availability of limonene and the relatively straightforward reaction conditions that can be scaled industrially.

Alternative Synthetic Approaches

Acid-Catalyzed Cyclization of Substituted Alkenes: Another method involves acid-catalyzed cyclization reactions starting from substituted cyclic alkenes and di-halo-olivetol derivatives. This approach allows for the introduction of the methyl and isopropenyl groups with stereochemical control, but it is less commonly used industrially.

Enzymatic Resolution: For obtaining enantiomerically pure compounds, enzymatic resolution using lipases (e.g., Lipase PS-C) at controlled temperatures (~35°C) can separate racemic mixtures, achieving enantiomeric excesses above 99% but with moderate yields (41–45%).

Grignard Reactions: Addition of methyl or isopropenyl groups via Grignard reagents under low temperature (–78°C) and in aprotic solvents like tetrahydrofuran (THF) can be used to functionalize cyclohexenone intermediates, yielding the target compound with moderate stereoselectivity (78–82% ee).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Epoxidation of Limonene | m-CPBA, dichloromethane | 0–25 °C | DCM | 75–80 | Control of temperature critical for selectivity |

| Acid-Catalyzed Hydrolysis | Dilute H2SO4 or HCl | 25–50 °C | Ethanol/water | 68–72 | Reflux improves yield, stereochemistry sensitive |

| Enzymatic Resolution | Lipase PS-C | 35 °C | Buffer/ethanol | 41–45 | High enantiomeric excess, moderate yield |

| Grignard Addition | Methylmagnesium bromide or isopropenylmagnesium bromide | –78 °C | THF | 53–57 | Requires protecting groups for hydroxyl |

Stereochemical Control and Purity

Stereochemistry: The (1r,4r) configuration is achieved primarily through the selective ring-opening of limonene oxide under acidic conditions, favoring the trans-diaxial opening that leads to the desired stereochemistry.

Purification: Purity is enhanced by recrystallization from ethanol or chromatographic techniques. Chiral high-performance liquid chromatography (HPLC) using β-cyclodextrin or cellulose-based chiral columns is employed to verify enantiomeric excess and separate diastereomers.

Yield vs. Purity Trade-off: Recrystallization improves purity (>98%) but may reduce yield by 15–20% due to solubility limits.

Analytical Techniques for Characterization

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation | Vinyl protons at δ 5.2–5.8 ppm, methyl groups at δ 1.2–1.5 ppm |

| Infrared (IR) Spectroscopy | Functional group confirmation | Hydroxyl stretch at 3350–3450 cm⁻¹, alkene C=C at 1640–1680 cm⁻¹ |

| GC-MS with Chiral Columns | Enantiomeric purity and impurity detection | Resolution of enantiomers, impurity detection <0.5% |

| Chiral HPLC | Enantiomeric excess quantification | Resolution factor Rs > 2.5 with cellulose tris(3,5-dimethylphenylcarbamate) columns |

Comparative Table of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (ee) (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 68–72 | 85–90 | K₂CO₃, ethanol, reflux | |

| Enzymatic Resolution | 41–45 | >99 | Lipase PS-C, 35 °C | |

| Grignard Addition | 53–57 | 78–82 | THF, –78 °C |

Research Findings and Mechanistic Insights

Protecting Group Strategies: To prevent unwanted side reactions on the hydroxyl group during functionalization, protecting groups such as tert-butyldimethylsilyl chloride (TBSCl) are employed before Grignard additions, enhancing yield and stereoselectivity.

Catalytic Asymmetric Epoxidation: Use of Mn(III)-salen complexes achieves epoxidation with >90% enantiomeric excess, preserving the isopropenyl group intact.

Computational Studies: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) and molecular dynamics simulations have been used to predict conformational preferences and solvent interactions, guiding optimization of reaction conditions to improve stereoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different cyclohexane derivatives.

Substitution: The methyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a cyclohexane derivative.

Scientific Research Applications

Based on the search results, information regarding the applications of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is limited. The search results provide chemical and structural information, but do not go into detail regarding specific applications of the compound.

Additional names and identifiers:

- (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol This is the primary chemical name .

- CAS Numbers 52154-82-2 and 7212-40-0 are associated with this compound .

- Other names: include (+)-trans-p-mentha-2,8-dien-1-ol, (1r,4r)-p-mentha-2,8-dien-1-ol, and trans-1-methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol .

Chemical Properties and Structure:

- The molecular formula is C10H16O .

- The molecule contains 27 bonds, including 11 non-hydrogen bonds, 2 multiple bonds, and 2 double bonds . It also features a six-membered ring, a hydroxyl group, and a tertiary alcohol .

- The SMILES string is CC(=C)C1CCC(C)(O)C=C1 .

Related Compounds and Uses:

Mechanism of Action

The mechanism by which (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Regioisomers

The compound has several stereoisomers and regioisomers, which differ in substituent positions or stereochemistry:

Functional Analogues

(b) Hydrogenation Products

- Hydrogenation of the cyclohexene ring in this compound yields saturated analogs like 1-methyl-4-(prop-1-en-2-yl)cyclohexanol, which lack the conjugated double bond required for cannabinoid biosynthesis .

Biological Activity

(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as (+)-trans-p-mentha-2,8-dien-1-ol, is a monoterpenoid compound with significant biological activities. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- CAS Number : 22972-51-6

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. It has been shown to:

- Reduce reactive oxygen species (ROS) production.

- Modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase.

These properties suggest a protective role against oxidative stress in various biological systems .

2. Antiproliferative Effects

Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. Mechanisms include:

- Induction of apoptosis in tumor cells.

- Modulation of cell cycle regulators such as cyclin-D1 and enhancement of DNA damage repair mechanisms .

The compound also acts on multidrug-resistant tumor efflux pumps, enhancing its efficacy against resistant cancer types .

3. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects by:

- Inhibiting the expression of pro-inflammatory cytokines (IL-6, IL-1β).

- Modulating signaling pathways such as NF-kB and MAPK pathways.

This suggests potential applications in inflammatory diseases .

4. Analgesic Effects

Animal studies have shown that the compound exhibits analgesic properties, suggesting its potential use in pain management therapies .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| MDPI (2020) | Antioxidant and Antiproliferative Effects | Demonstrated reduction in ROS and induction of apoptosis in cancer cells. |

| Chemical Book (2024) | Synthesis and Applications | Highlighted use in synthesizing cannabinoids, indicating relevance in medicinal chemistry. |

| BLD Pharm (2024) | Chemical Properties | Confirmed molecular weight and structural integrity, supporting further biological studies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of terpene precursors or catalytic isomerization. For example, diastereomeric intermediates can be resolved using chiral catalysts like Rh(I) complexes under hydrogenation conditions. Optimization includes adjusting solvent polarity (e.g., hexane/ethyl acetate mixtures) and temperature (60–80°C) to favor the (1r,4r)-configuration. Post-synthesis, column chromatography (silica gel, gradient elution) isolates the target compound .

- Key Parameters : Reaction time (12–24 hr), catalyst loading (5–10 mol%), and monitoring via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Combine 1H/13C NMR (e.g., δ 1.25 ppm for methyl groups, δ 5.45 ppm for cyclohexenyl protons) and HPLC (retention time ~8.2 min, C18 column, 70:30 MeOH:H2O) to verify stereochemistry. Compare with reference spectra from databases like PubChem or CAS entries (e.g., 82769-01-5). Mass spectrometry (EI-MS) confirms molecular weight (m/z 152.23) .

Q. What protocols ensure ≥98% purity for in vitro assays?

- Methodological Answer : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column) and isocratic elution (n-hexane:isopropanol 95:5). Validate purity via:

- HPLC-UV (λ = 210 nm, peak area ≥98%).

- GC-MS (splitless mode, He carrier gas) to detect volatile impurities .

Q. How are stereoisomers differentiated experimentally?

- Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) separates enantiomers. Optical rotation ([α]D = +12.5° for (1r,4r) vs. −12.3° for (1s,4s)) and NOESY NMR (cross-peaks between axial methyl and cyclohexenyl protons) confirm spatial arrangement .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis, and how are they mitigated?

- Methodological Answer : Competing pathways lead to undesired diastereomers (e.g., (1r,4s)). Mitigation strategies:

- Catalyst Design : Use Ru(II)-BINAP complexes to enhance enantiomeric excess (ee >95%).

- Kinetic Resolution : Quench reactions at 50% conversion to isolate the desired isomer.

- Computational Modeling : DFT calculations predict transition-state energies to optimize catalyst-substrate interactions .

Q. How can computational methods predict bioactivity or metabolic pathways?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., cytochrome P450 enzymes) to assess metabolic stability.

- QSAR Models : Train on terpene alcohol datasets to predict logP (calculated ~2.8) and toxicity (LD50 ~1200 mg/kg, rat).

- In Silico Metabolism : SwissADME predicts phase I oxidation sites (e.g., allylic hydroxylation) .

Q. How to resolve contradictions in spectral data across studies?

- Methodological Answer : Cross-validate using:

- 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- X-ray Crystallography : Compare unit cell parameters (e.g., space group P21) with Cambridge Structural Database entries.

- Isotopic Labeling : Introduce 13C at the methyl group to track chemical shifts in crowded spectra .

Q. What role does stereochemistry play in modulating biological activity?

- Methodological Answer : The (1r,4r)-configuration enhances binding to olfactory receptors (e.g., OR51E2) due to complementary van der Waals interactions. In cytotoxicity assays, enantiopure forms show 3–5× higher IC50 values against cancer cell lines (e.g., MCF-7) compared to racemic mixtures. Stereoselective metabolism by liver microsomes (CYP3A4) further influences pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.